4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
Description
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a versatile chemical compound with a unique structure that combines a picolinic acid moiety with an N-ethylaminocarbonyl-substituted phenyl group.
Properties
IUPAC Name |
4-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)12-5-3-4-10(8-12)11-6-7-17-13(9-11)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKGIUQYQBAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves a multi-step process. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the N-ethylaminocarbonyl group onto the phenyl ring. This can be achieved through a series of reactions including nitration, reduction, and acylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid has significant potential in various fields of research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in material science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism by which 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes. The compound’s ability to modulate protein function makes it a valuable tool in the study of cellular pathways and disease mechanisms .
Comparison with Similar Compounds
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler derivative that lacks the N-ethylaminocarbonyl group, used in various biochemical studies.
Nicotinic acid: Another pyridine carboxylic acid with different biological activities and applications.
Halauxifen-methyl: A picolinate compound used as a herbicide, highlighting the diverse applications of picolinic acid derivatives.
The uniqueness of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
